6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is an organic compound with the molecular formula C11H13N5S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(methylsulfanyl)pyrimidine derivatives, which are then subjected to further functionalization.
Starting Material Preparation: The synthesis begins with the preparation of 2-(methylsulfanyl)pyrimidine. This can be achieved by reacting 2-chloropyrimidine with methanethiol in the presence of a base such as sodium hydride.
Methylation: The next step involves the methylation of the 6-position of the pyrimidine ring. This can be done using methyl iodide and a strong base like potassium tert-butoxide.
Amination: The final step is the introduction of the amine group at the 4-position. This can be achieved by reacting the intermediate with an appropriate amine, such as pyrimidin-2-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, potentially leading to the formation of dihydropyrimidine derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the pyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methylsulfanyl)pyrimidin-4-amine: Similar in structure but with a chlorine atom at the 6-position instead of a methyl group.
2,4-dichloro-6-methylpyrimidine: Contains two chlorine atoms at the 2 and 4 positions, with a methyl group at the 6-position.
4-amino-6-methyl-2-(methylthio)pyrimidine: Similar structure but with an amino group at the 4-position.
Uniqueness
6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both a methylsulfanyl group and a pyrimidin-2-ylmethylamine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other pyrimidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8-6-9(16-11(15-8)17-2)14-7-10-12-4-3-5-13-10/h3-6H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDMELWDQLEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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